molecular formula C20H17N5O2 B11219657 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219657
M. Wt: 359.4 g/mol
InChI Key: QSIAALKPSSFICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase involved in hematopoiesis. Its primary research value lies in the investigation of acute myeloid leukemia (AML), particularly in cases driven by oncogenic FLT3 mutations, such as internal tandem duplications (ITD). The compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3, thereby blocking auto-phosphorylation and subsequent activation of downstream signaling pathways like STAT5, MAPK, and PI3K/Akt, which are essential for proliferation and survival of leukemic blasts . This targeted mechanism makes it a valuable chemical probe for dissecting the role of FLT3 in leukemogenesis and for evaluating the efficacy of FLT3 inhibition in preclinical models. Beyond its primary activity against FLT3, this pyrazolopyrimidine-based compound also demonstrates significant inhibitory activity against other kinases, including c-Kit (KIT) and RET, broadening its utility in oncological research. Research has highlighted its efficacy in suppressing the proliferation of Ba/F3 cells transformed with FLT3-ITD and in inducing apoptosis in AML cell lines . Consequently, it serves as a crucial tool compound for studying tyrosine kinase signaling networks, validating FLT3 as a therapeutic target, and supporting the development of novel targeted therapies for hematological malignancies and other cancers where these kinases are implicated.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N5O2/c1-13-2-5-15(6-3-13)25-20-16(10-24-25)19(22-11-23-20)21-9-14-4-7-17-18(8-14)27-12-26-17/h2-8,10-11H,9,12H2,1H3,(H,21,22,23)

InChI Key

QSIAALKPSSFICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization (Robins Method)

Procedure :

  • Step 1 : React aryl acetonitrile (e.g., 4-methylphenylacetonitrile) with dimethylformamide-dimethylacetal (DMF-DMA) at 120°C for 20 minutes to form 2-arylacrylonitrile.

  • Step 2 : Treat the intermediate with hydrazine hydrobromide (H₂NNH₂·HBr) at 120°C for 20 minutes to yield 4-arylpyrazol-5-amine.

  • Step 3 : React with 1,1,3,3-tetramethoxypropane under microwave irradiation (120°C, 20 minutes) to form the pyrazolo[3,4-d]pyrimidine core.

Advantages :

  • Yields: 62–93%

  • Reduced reaction time (1 hour total) compared to conventional heating.

Conventional Thermal Cyclization

Procedure :

  • React 4-amino-1H-pyrazole-3-carbonitrile with triethyl orthoformate in acetic acid at reflux (110°C, 6 hours).

  • Isolate the pyrazolo[3,4-d]pyrimidine intermediate via crystallization.

Yield : 45–68%

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl group is introduced at position 1 through nucleophilic aromatic substitution or transition metal-catalyzed coupling:

Ullmann-Type Coupling

Conditions :

  • Substrate: 4-Chloropyrazolo[3,4-d]pyrimidine

  • Reagent: 4-Methylphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 hours

Yield : 78%

Nucleophilic Substitution

Conditions :

  • Substrate: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Reagent: 4-Methylphenol

  • Base: NaH

  • Solvent: DMF

  • Temperature: 80°C, 8 hours

Yield : 65%

Functionalization at Position 4: N-(1,3-Benzodioxol-5-ylmethyl)Amine

The amine group at position 4 is alkylated using 1,3-benzodioxol-5-ylmethyl bromide:

Reductive Amination

Procedure :

  • Step 1 : React 4-aminopyrazolo[3,4-d]pyrimidine with 1,3-benzodioxol-5-ylmethyl aldehyde in methanol.

  • Step 2 : Reduce the imine intermediate using NaBH₄ or NaBH₃CN.

Conditions :

  • Solvent: MeOH/CH₂Cl₂ (1:1)

  • Temperature: 25°C, 4 hours

  • Yield: 72%

Direct Alkylation

Procedure :

  • Treat 4-aminopyrazolo[3,4-d]pyrimidine with 1,3-benzodioxol-5-ylmethyl bromide in the presence of K₂CO₃.

Conditions :

  • Solvent: DMF

  • Temperature: 60°C, 6 hours

  • Yield: 68%

Optimization and Comparative Analysis

Yield Comparison of Key Steps

StepMethodYield (%)
Core SynthesisMicrowave62–93
Core SynthesisThermal45–68
4-Methylphenyl IntroUllmann Coupling78
4-Methylphenyl IntroNucleophilic Substitution65
Amine AlkylationReductive Amination72
Amine AlkylationDirect Alkylation68

Reaction Conditions

ParameterOptimal Range
Temperature60–120°C
SolventDMF, Dioxane, MeOH/CH₂Cl₂
CatalystsPd(PPh₃)₄, NaH
Reaction Time4–12 hours

Challenges and Solutions

  • Regioselectivity : Use of electron-withdrawing groups (e.g., nitro) at position 4 during core synthesis ensures correct substitution patterns.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates intermediates.

  • Scalability : Microwave methods show superior scalability due to reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated the following IC50 values:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit the production of pro-inflammatory cytokines.

Mechanism of Action
The anti-inflammatory activity is hypothesized to be mediated through the modulation of key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Neuropharmacological Effects

Given its structural similarities to other psychoactive compounds, this compound may exhibit neuropharmacological properties.

Case Study: Sedative Effects
In behavioral studies involving rodent models, compounds structurally related to this pyrazolo[3,4-d]pyrimidine have shown increased sedative effects when administered alongside other central nervous system depressants. This suggests potential applications in treating anxiety or sleep disorders .

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application but often involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Key Observations :

  • Unlike S29, which uses a fluorobenzyl group for neuroblastoma specificity , the benzodioxole may confer distinct pharmacokinetic properties, such as reduced cytochrome P450-mediated metabolism .

Kinase Selectivity and Mechanism

  • In contrast, 1NA-PP1 and 2MB-PP1 selectively inhibit mutant PKC-δ (IC50 = 0.02 μM) while sparing wild-type PKC .
  • Neuroblastoma-Targeted Analogues: S29, loaded onto graphene oxide (GO) nanosheets, achieves potent cytotoxicity at 5.74 ng/mL in SK-N-BE(2) cells, with minimal off-target effects due to controlled release . The target compound’s benzodioxole may similarly benefit from nanocarrier systems for enhanced delivery.
  • Anticancer Derivatives: Compounds like 6-(allylthio)-N-phenethyl-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (HNTs-5) demonstrate that thioether substituents improve solubility and halloysite nanotube (HNT) loading efficiency . The absence of a thioether in the target compound may necessitate alternative formulation strategies.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Benzodioxoles are prone to oxidative metabolism via CYP3A4, but methylenedioxy groups can slow degradation compared to monocyclic substituents .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), case studies, and comparative analyses.

Structure and Properties

The compound's structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance. The presence of the 1,3-benzodioxole moiety is believed to enhance its pharmacological profile. The molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, and it has a molecular weight of 314.35 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Kinesin Spindle Protein Inhibition : A related compound was identified as a kinesin spindle protein (KSP) inhibitor, which arrested cells in mitosis and induced cellular death. This suggests that this compound may also possess similar inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through various studies:

  • Antibacterial and Antifungal Effects : Compounds with greater lipophilicity in the same chemical class have shown moderate to significant antibacterial and antifungal activities. This suggests that this compound may also exhibit similar antimicrobial effects .

Comparative Analysis of Biological Activities

Activity Type Related Compounds Biological Effect Reference
AnticancerKSP inhibitorsInduces mitotic arrest and apoptosis
AntimicrobialVarious analoguesModerate to significant antibacterial activity
Structure ActivityPyrazolesEnhanced potency with specific substitutions

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds structurally related to this compound:

  • KSP Inhibition Study : A study highlighted a series of KSP inhibitors derived from pyrazolo[3,4-d]pyrimidine frameworks that exhibited promising anticancer activity in vitro and in vivo models .
  • Antimicrobial Study : Another research effort focused on synthesizing derivatives of pyrazolo compounds that demonstrated effective antimicrobial properties against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes starting with condensation of pyrazole and pyrimidine precursors. Key steps include nucleophilic substitution and cyclization. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like triethylamine to improve yield (70–85%) and purity .
  • Critical Parameters : Reaction monitoring via TLC/HPLC ensures intermediates are isolated at ≥95% purity. Microwave-assisted synthesis reduces reaction time by 30–40% compared to conventional heating .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Structural Analysis : X-ray diffraction (XRD) and NMR (¹H/¹³C) confirm the pyrazolo[3,4-d]pyrimidine core and substituents. For example, ¹H NMR shows distinct peaks for the benzodioxole methylene group (δ 4.25–4.45 ppm) and pyrazole protons (δ 8.10–8.30 ppm) .
  • Purity Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% theoretical values) are standard. HPLC with UV detection (λ = 254 nm) confirms ≥98% purity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data in kinase inhibition studies?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 120 nM for EGFR inhibition) may arise from assay conditions. Solutions include:

  • Standardizing ATP concentrations (1–10 mM) to mimic physiological levels.
  • Using isoform-specific kinase constructs to avoid cross-reactivity.
  • Validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
    • Statistical Approach : Dose-response curves with ≥3 biological replicates and ANOVA analysis (p < 0.05) ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer potency?

  • Key Modifications :

  • Benzodioxole Group : Fluorination at C5 increases lipophilicity (logP +0.5), improving blood-brain barrier penetration.
  • Pyrimidine Core : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) enhances kinase binding affinity by 2–3-fold .
    • Experimental Validation :
  • Molecular docking (AutoDock Vina) identifies hydrogen bonds with kinase active sites (e.g., Lys721 in EGFR).
  • In vitro cytotoxicity assays (MTT) against HeLa and MCF-7 cells confirm EC₅₀ values < 10 µM for optimized derivatives .

Q. What methodologies are used to analyze metabolic stability and potential toxicity in preclinical studies?

  • Metabolic Profiling :

  • Liver microsome assays (human/rat) quantify CYP450-mediated degradation (t₁/₂ > 60 min indicates stability).
  • LC-MS/MS identifies major metabolites (e.g., hydroxylation at the benzodioxole methylene group) .
    • Toxicity Screening :
  • Ames test (TA98/TA100 strains) rules out mutagenicity.
  • hERG channel inhibition assays (IC₅₀ > 30 µM) mitigate cardiac risk .

Tables of Key Data

Parameter Value/Range Technique Reference
Synthetic Yield70–85%Gravimetric Analysis
Purity≥98%HPLC-UV
EGFR Inhibition (IC₅₀)50–120 nMFluorescence Polarization
Metabolic Half-Life (t₁/₂)45–90 min (Human Liver Microsomes)LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.